(R)-4-(Hydroxymethyl)oxazolidin-2-one
Overview
Description
“®-4-(Hydroxymethyl)oxazolidin-2-one” is a chemical compound with the CAS Number: 132682-23-6. It has a molecular weight of 117.1 and its IUPAC name is (4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one .
Molecular Structure Analysis
The InChI code for “®-4-(Hydroxymethyl)oxazolidin-2-one” is 1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“®-4-(Hydroxymethyl)oxazolidin-2-one” is a solid substance. It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Isomeric 2-Oxazolidinones
(R)-4-(Hydroxymethyl)oxazolidin-2-one plays a significant role in the synthesis of various isomeric 2-oxazolidinones. Madesclaire et al. (2007) described a synthesis process for hydroxymethyl-phenyloxazolidin-2-ones, which are derivatives of this compound, highlighting its utility in forming complex chemical structures (Madesclaire et al., 2007).
Asymmetric Hydrolysis in Biocatalysis
The compound is also used in biocatalysis, particularly in asymmetric hydrolysis. Hamaguchi et al. (1984) explored the use of enzymes and microorganisms for the asymmetric hydrolysis of oxazolidin-2-one derivatives, demonstrating its potential in creating optically active compounds (Hamaguchi et al., 1984).
Building Blocks in Drug Synthesis
Chiummiento et al. (2012) reported the use of this compound as a building block in drug synthesis. Their work involved a high-yield route to optically active oxazolidin-2-ones, underlining its importance in pharmaceutical applications (Chiummiento et al., 2012).
In Antibacterial Agents
Brickner et al. (1996) highlighted the role of oxazolidin-2-ones, including this compound, in the synthesis of novel antibacterial agents. Their research shows the compound's efficacy in developing treatments for multidrug-resistant Gram-positive bacterial infections (Brickner et al., 1996).
Synthesis of Multifunctional Oxazolidinones
Yoshida and Endo (2021) explored the synthesis of multifunctional 4-hydroxymethyl 2-oxazolidinones from glycidyl carbamate derivatives. Their work demonstrates the versatility of this compound in creating bi- and tri-functional alcohols withoxazolidinone moieties, indicating its significant role in diverse synthetic pathways (Yoshida & Endo, 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
(4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXGFDVEUOGVFI-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284729 | |
Record name | (4R)-4-(Hydroxymethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132682-23-6 | |
Record name | (4R)-4-(Hydroxymethyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132682-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-(Hydroxymethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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